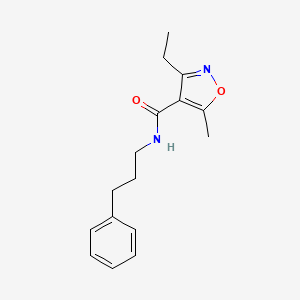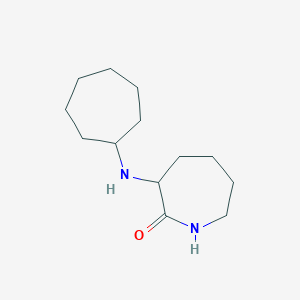![molecular formula C22H25NO B6018983 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide](/img/structure/B6018983.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide, also known as Bicuculline, is a potent and selective antagonist of the GABA-A receptor. It was first isolated from the plant Dicentra cucullaria in 1932 and has since been used extensively in scientific research to study the role of GABA-A receptors in the brain.
作用机制
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at the same site as the neurotransmitter GABA, preventing GABA from binding and activating the receptor. This results in the inhibition of GABAergic neurotransmission and increased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability and to enhance synaptic transmission in some brain regions. It has also been shown to induce seizures and convulsions in animals and humans.
实验室实验的优点和局限性
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide is a useful tool for investigating the function of GABA-A receptors in the brain. Its selective blockade of GABA-A receptors allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. However, it is important to note that bicuculline has limitations as a research tool. Its effects are not specific to a particular subtype of GABA-A receptor, and it can also block GABA-B receptors at high concentrations.
未来方向
There are a number of future directions for research on bicuculline and GABA-A receptors. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to investigate the function of specific receptor subtypes. Another area of interest is the investigation of the role of GABA-A receptors in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Finally, there is ongoing research into the development of new drugs that target GABA-A receptors for the treatment of these disorders.
合成方法
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide can be synthesized in several ways, including via the reaction of 4-biphenylcarboxylic acid with 1-bicyclo[2.2.1]hept-2-ylamine, followed by the addition of thionyl chloride and then ammonia. Another method involves the reaction of 4-biphenylcarboxylic acid with 1-bicyclo[2.2.1]hept-2-ylamine, followed by the addition of phosphorus oxychloride and then ammonia.
科学研究应用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-biphenylcarboxamide has been widely used in scientific research to study the role of GABA-A receptors in the brain. It is commonly used as a tool to selectively block GABA-A receptors and investigate their function. This compound has been used to study the effects of GABA-A receptor blockade on neuronal excitability, synaptic transmission, and plasticity. It has also been used to investigate the role of GABA-A receptors in various neurological and psychiatric disorders.
属性
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-15(21-14-16-7-8-20(21)13-16)23-22(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-6,9-12,15-16,20-21H,7-8,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVALAGRGFWQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)


![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B6018943.png)

![5-(3-bromophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6018951.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)